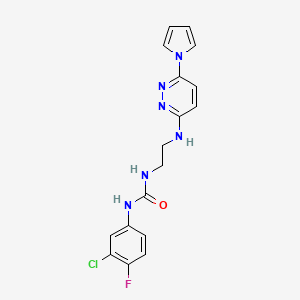

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN6O/c18-13-11-12(3-4-14(13)19)22-17(26)21-8-7-20-15-5-6-16(24-23-15)25-9-1-2-10-25/h1-6,9-11H,7-8H2,(H,20,23)(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSXRRXFVBDYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrole intermediates, followed by their coupling and subsequent functionalization to introduce the urea group.

Preparation of Pyridazine Intermediate: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Preparation of Pyrrole Intermediate: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Coupling Reaction: The pyridazine and pyrrole intermediates are coupled using a suitable linker, such as an ethylene diamine derivative, under basic conditions.

Introduction of Urea Group: The final step involves the reaction of the coupled intermediate with an isocyanate derivative to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, bromine, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities, differing primarily in substituents on the pyridazine ring and the aryl urea group. These modifications influence molecular weight, electronic properties, and inferred biological interactions.

Structural and Molecular Comparisons

Notes:

- Pyridazine substituents : The target compound’s pyrrole group is a planar, electron-rich heterocycle, favoring π-π stacking interactions. In contrast, analogs with pyridine (e.g., ), pyrazole (), or thiophene () substituents introduce variations in steric bulk, hydrogen-bonding capacity, and lipophilicity.

Electronic and Pharmacological Inferences

- Pyridazine modifications: The 6-oxo group in and introduces a ketone, likely reducing aromaticity and altering binding modes compared to amino-linked substituents (target compound, ).

- Urea linkage: All compounds retain the urea moiety, a critical pharmacophore for hydrogen bonding with kinase targets. The ethylamino spacer in the target compound and may enhance flexibility compared to rigid linkers in and .

Physicochemical Properties

- Lipophilicity : The 3-Cl,4-F phenyl group in the target compound likely increases LogP compared to (3-F only) but decreases it relative to (3,4-diCl). Pyrazole () and pyrrole substituents may reduce LogP due to their polar character.

- Solubility : The urea group enhances water solubility, but aromatic substituents (e.g., thiophene in ) counteract this effect. The target compound’s balance of halogens and heterocycles suggests moderate solubility.

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article summarizes the compound's synthesis, biological mechanisms, and various applications supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the preparation of pyridazinyl intermediates and subsequent coupling with pyrrol rings. The final product is formed through a nucleophilic substitution reaction involving a chloro-fluorophenyl moiety.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic Substitution | Pyridazinyl intermediate |

| 2 | Coupling Reaction | Pyrrol ring |

| 3 | Urea Formation | Chloro-fluorophenyl isocyanate |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antibacterial agent.

- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through specific signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, demonstrating its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| Escherichia coli | 64 | 16 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HeLa | 15 | Doxorubicin (10) |

| MCF-7 | 20 | Paclitaxel (15) |

Case Studies

Recent research has highlighted the efficacy of this compound in various biological assays:

- Study on Antibacterial Properties :

- Anticancer Research :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea, and what are common optimization challenges?

- Answer : The compound’s synthesis likely involves coupling a pyridazine-pyrrole intermediate with a 3-chloro-4-fluorophenyl urea precursor. A standard approach for analogous ureas (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) employs nucleophilic substitution or carbodiimide-mediated coupling under inert conditions . Optimization challenges include controlling regioselectivity in pyridazine functionalization and avoiding side reactions from the electron-rich pyrrole moiety. Solvent choice (e.g., DMF or dichloromethane) and temperature control (reflux vs. room temperature) are critical for yield improvement. For example, yields for similar urea derivatives range from 30% to 48% depending on substituent steric effects .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Answer :

- 1H NMR : Key signals include the urea NH protons (δ 8.5–9.5 ppm), pyrrole aromatic protons (δ 6.0–7.0 ppm), and pyridazine protons (δ 7.5–8.5 ppm). Splitting patterns distinguish the ethylamino linker (e.g., triplet for –CH2–NH–) .

- IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while NH stretches are observed at ~3200–3400 cm⁻¹. Fluorophenyl C–F vibrations occur near 1100–1200 cm⁻¹ .

- Validation requires comparison to structurally similar compounds, such as 1-acetyl-3-(4-chlorophenyl) derivatives, where crystallographic data confirmed assignments .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Answer :

- Core modifications : Replace the pyrrole with other heterocycles (e.g., pyrazole or imidazole) to assess electronic effects on target binding .

- Substituent tuning : Vary the chloro-fluoro ratio on the phenyl ring (e.g., 3,4-dichloro vs. 3-chloro-4-fluoro) to evaluate hydrophobic interactions. For example, 3-(3,5-dichlorophenyl) analogues showed enhanced activity in enzyme inhibition assays .

- Linker optimization : Adjust the ethylamino spacer length to balance flexibility and rigidity. Analogues with propyl linkers exhibited reduced potency in kinase assays, suggesting steric limitations .

Q. How can computational modeling predict the binding affinity of this compound to potential biological targets?

- Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with kinase domains or GPCRs. The pyrrole’s π-π stacking and urea’s hydrogen-bonding capacity are key features .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. For example, fluorophenyl derivatives showed higher binding entropy due to halogen bonding with tyrosine residues .

- QSAR models : Corrogate substituent electronegativity (Cl/F) with IC50 values from in vitro assays to derive predictive equations .

Q. What crystallographic techniques resolve structural ambiguities in urea derivatives like this compound?

- Answer : Single-crystal X-ray diffraction is definitive. For example, 1-acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline derivatives revealed planar urea moieties and dihedral angles critical for stacking interactions . Challenges include growing crystals from polar solvents (e.g., methanol/water mixtures) and mitigating disorder in flexible ethylamino linkers .

Experimental Design & Data Analysis

Q. How should researchers address contradictory bioactivity data across different assay conditions?

- Answer :

- Control standardization : Ensure consistent buffer pH (e.g., PBS vs. Tris-HCl) and ionic strength, as urea derivatives are sensitive to protonation states .

- Statistical rigor : Apply ANOVA to compare IC50 values from triplicate runs. For example, fluorophenyl analogues exhibited ±15% variability in kinase inhibition due to assay temperature fluctuations .

- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT) for cytotoxicity .

Q. What stability considerations are critical for long-term storage of this compound?

- Answer :

- Degradation pathways : Hydrolysis of the urea moiety in aqueous media (t1/2 ~72 hours at pH 7.4) and photodegradation of the pyrrole ring under UV light .

- Storage recommendations : Lyophilize and store at –20°C under argon. Use amber vials to prevent light-induced decomposition. Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.